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molecular formula C11H8O4 B8558794 4-[(Prop-2-en-1-yl)oxy]-2-benzofuran-1,3-dione CAS No. 64208-35-1

4-[(Prop-2-en-1-yl)oxy]-2-benzofuran-1,3-dione

Cat. No. B8558794
M. Wt: 204.18 g/mol
InChI Key: OLZIELUHRIZTHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04310527

Procedure details

A mixture of 45.8 g of 3-allyloxy-phthalic acid in 200 ml of toluene and 25.5 ml of acetic anhydride is heated to the reflux temperature for 3 hours and then evaporated under reduced pressure. The residue is crystallised from diethyl ether and gives 3-allyloxy-phthalic anhydride; melting point 115°-117°.
Name
3-allyloxy-phthalic acid
Quantity
45.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
25.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]1[CH:13]=[CH:12][CH:11]=[C:7]([C:8]([OH:10])=O)[C:6]=1[C:14]([OH:16])=[O:15])[CH:2]=[CH2:3]>C1(C)C=CC=CC=1.C(OC(=O)C)(=O)C>[CH2:1]([O:4][C:5]1[CH:13]=[CH:12][CH:11]=[C:7]2[C:8]([O:16][C:14](=[O:15])[C:6]=12)=[O:10])[CH:2]=[CH2:3]

Inputs

Step One
Name
3-allyloxy-phthalic acid
Quantity
45.8 g
Type
reactant
Smiles
C(C=C)OC1=C(C(C(=O)O)=CC=C1)C(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
25.5 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated to the reflux temperature for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is crystallised from diethyl ether

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC1=C2C(C(=O)OC2=O)=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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